Product packaging for 2-(C-11)Thymidine(Cat. No.:CAS No. 130333-77-6)

2-(C-11)Thymidine

Cat. No.: B12687779
CAS No.: 130333-77-6
M. Wt: 241.23 g/mol
InChI Key: IQFYYKKMVGJFEH-CNZKURHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cellular Proliferation as a Research Target

Cellular proliferation, the process by which cells grow and divide, is a fundamental biological mechanism essential for normal development, tissue maintenance, and repair. sygnaturediscovery.comcellsignal.com The process is tightly regulated through the cell cycle, a series of phases that control cell growth and DNA replication. cellsignal.com However, dysregulation of this process, leading to uncontrolled cell growth, is a hallmark of cancer. cellsignal.comfrontiersin.org This makes cellular proliferation a critical target for research, particularly in oncology. abcam.comnumberanalytics.com

Studying the rate of cellular proliferation provides invaluable insights into disease progression, the aggressiveness of tumors, and the effectiveness of therapeutic interventions. abcam.comfrontiersin.org Assays that measure cell proliferation are vital tools in drug discovery for evaluating the impact of new compounds on cancer cells. sygnaturediscovery.comabcam.com By targeting and measuring aspects of cell proliferation, researchers can develop and assess novel cancer therapies aimed at halting or slowing tumor growth. frontiersin.orgnumberanalytics.com

Overview of Radiotracer Development for Investigating DNA Synthesis

To visualize and quantify cellular proliferation in living organisms, researchers turned to molecular imaging techniques, primarily Positron Emission Tomography (PET). This required the development of specific radiotracers that could act as probes for biological processes. A key strategy was to label precursors of DNA synthesis with positron-emitting radionuclides. frontiersin.orgnih.gov

Thymidine (B127349) is a particularly attractive target for this purpose because it is a nucleoside incorporated exclusively into DNA, not RNA, making it a direct marker for DNA synthesis. frontiersin.orgnih.govnih.gov Early laboratory studies used thymidine labeled with isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) as a standard measure of cell growth. nih.govsnmjournals.org

For in-vivo PET imaging, this concept was adapted by labeling thymidine with the positron-emitter carbon-11 (B1219553) (¹¹C). snmjournals.org The development of [¹¹C]-thymidine was a significant step, allowing for the non-invasive measurement of DNA synthesis and, by extension, cell proliferation in tumors. nih.govresearchgate.net While effective, the short 20-minute half-life of carbon-11 presented logistical challenges, requiring an on-site cyclotron for production. frontiersin.orgresearchgate.net This limitation spurred the search for thymidine analogs labeled with fluorine-18 (B77423) (¹⁸F), which has a longer half-life of approximately 110 minutes. frontiersin.org Prominent among these is 3′-deoxy-3′-[¹⁸F]fluorothymidine (FLT). cancernetwork.commdpi.com Despite the development of these analogs, thymidine itself remains a gold standard due to its direct and specific incorporation into DNA. nih.govnih.gov

Historical Development and Initial Research Interest in 2-(C-11)Thymidine

The journey to image cell proliferation in vivo with PET began with the synthesis of [¹¹C]-thymidine. snmjournals.org Initial research focused on validating its use as a specific marker for proliferation. nih.gov Studies demonstrated that the uptake of [¹¹C]-thymidine was related to DNA synthesis and correlated with proliferation rates in human tumors. nih.govaacrjournals.org

A key challenge in using [¹¹C]-thymidine was its rapid metabolism in the body. nih.govsnmjournals.org When labeled on its methyl group ([methyl-¹¹C]thymidine), the primary radiometabolite was [¹¹C]β-aminoisobutyric acid ([¹¹C]β-AIB). researchgate.net To overcome the confounding signal from metabolites, researchers developed 2-[¹¹C]thymidine, where the carbon-11 atom is placed at the 2-position of the pyrimidine (B1678525) ring. researchgate.netnih.gov The principal labeled metabolite of 2-[¹¹C]thymidine is carbon-11 labeled carbon dioxide ([¹¹C]CO₂), which is rapidly cleared from the body. researchgate.netnih.gov This metabolic profile minimizes the accumulation of labeled metabolites in tissue, making 2-[¹¹C]thymidine more favorable for cell proliferation studies. researchgate.net

Initial research demonstrated the feasibility of producing 2-[¹¹C]thymidine and its potential for imaging cellular proliferation in malignant brain tumors, providing information distinct from other imaging modalities like MRI and [¹⁸F]fluorodeoxyglucose (FDG) PET. nih.gov Further studies in patients with advanced intra-abdominal malignancies confirmed that 2-[¹¹C]thymidine PET scanning is a reproducible technique in humans. aacrjournals.org These foundational studies established 2-[¹¹C]thymidine as a viable and specific tool for the in-vivo quantification of cellular proliferation, paving the way for its use in assessing early tumor response to novel therapies. nih.govnih.govoup.com

Research Findings on this compound

Study FocusKey FindingsReference
Development and ComparisonThe principal radiometabolite of [2-11C]thymidine is [11C]CO2, which is rapidly eliminated, minimizing tissue accumulation of labeled metabolites and favoring it for cell proliferation studies over [methyl-11C]thymidine. researchgate.net
Validation of Compartmental ModelStudies in animal models supported the assumptions of a compartmental model designed to quantify the flux of thymidine into DNA using 2-[11C]thymidine PET. nih.gov
Imaging Malignant Brain TumorsIn a study of 13 patients, 2-[C-11]thymidine PET provided unique information compared to FDG PET and MRI, with kinetic analysis enhancing tumor contrast by removing the influence of the [C-11]CO2 metabolite. nih.gov
Reproducibility in HumansThe first study to assess intrapatient variability demonstrated that 2-[11C]thymidine PET scanning is a reproducible technique in patients with advanced intra-abdominal malignancies. aacrjournals.org
Measuring Thymidylate Synthase Inhibition2-[11C]thymidine PET was used to measure increased tumor thymidine incorporation in patients treated with the thymidylate synthase inhibitor AG337, demonstrating its utility in pharmacodynamic studies. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O5 B12687779 2-(C-11)Thymidine CAS No. 130333-77-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

130333-77-6

Molecular Formula

C10H14N2O5

Molecular Weight

241.23 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl(211C)pyrimidine-2,4-dione

InChI

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i10-1

InChI Key

IQFYYKKMVGJFEH-CNZKURHESA-N

Isomeric SMILES

CC1=CN([11C](=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O

Origin of Product

United States

Radiochemical Synthesis and Production Methodologies for Research Applications

Generation of Carbon-11 (B1219553) Radionuclide

Carbon-11 is a positron-emitting radionuclide with a short half-life of approximately 20.4 minutes, which necessitates its on-site production, typically using a cyclotron. The most common method for producing carbon-11 is the ¹⁴N(p,α)¹¹C nuclear reaction. This process involves bombarding a target of nitrogen gas (N₂) with high-energy protons. nih.gov

Depending on the trace gases mixed with the nitrogen target, the resulting carbon-11 can be produced in the form of [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]methane ([¹¹C]CH₄). nih.gov These primary precursors are then swiftly converted into more reactive synthons for the subsequent radiolabeling steps. For the synthesis of 2-(C-11)Thymidine, these initial forms of carbon-11 are used to generate key intermediates like [¹¹C]phosgene or [¹¹C]urea. nih.gov

Synthetic Routes for this compound Radiolabeling

The incorporation of the carbon-11 atom into the thymidine (B127349) molecule can be achieved through several synthetic pathways, broadly categorized into enzymatic and chemical methods.

Enzymatic synthesis provides a highly specific route to this compound. A prominent method involves a three-step process where the final and key step is catalyzed by the enzyme thymidine phosphorylase. nih.gov This enzyme facilitates the conversion of thymine (B56734) to thymidine. In this radiosynthesis, [2-¹¹C]thymine is incubated with 2'-deoxyribose-1-phosphate in the presence of thymidine phosphorylase. nih.gov This enzymatic reaction efficiently and specifically forms the desired this compound. nih.gov The entire synthesis, including purification, can be completed within 60 minutes, with a decay-corrected yield of 30-35%. nih.gov

Thymidine phosphorylase plays a crucial role in pyrimidine (B1678525) salvage pathways and its catalytic activity is harnessed here for the specific and efficient synthesis of the radiolabeled nucleoside. nih.gov

Chemical cyclization methods offer an alternative pathway for the synthesis of the radiolabeled thymine precursor, which is then typically converted to this compound. These methods often utilize [¹¹C]urea or [¹¹C]phosgene.

One established method involves the production of 2-[¹¹C]Thymidine from [¹¹C]methane via [¹¹C]phosgene and subsequently anhydrous [¹¹C]urea. nih.gov The anhydrous [¹¹C]urea is prepared from the reaction of [¹¹C]phosgene with liquid ammonia. nih.gov This approach has been successfully automated for reliable production. nih.gov

Another chemical cyclization route involves the reaction of [¹¹C]urea with diethyl beta-methylmalate in fuming sulfuric acid to produce [2-¹¹C]thymine. nih.gov Following purification, this radiolabeled thymine is then used in the enzymatic step with thymidine phosphorylase as described previously to yield this compound. nih.gov

Given the short half-life of carbon-11 and the need for rapid and reproducible synthesis, automation is a critical component in the production of this compound for research applications. Fully automated systems, often based on a modular approach and controlled by programmable logic controllers (PLCs), have been developed. nih.gov These automated radiosynthesizers handle the entire process from the precursor synthesis (e.g., [¹¹C]urea from [¹¹C]phosgene) to the final purification of this compound. nih.gov Automation ensures reliable and reproducible production, which is essential for clinical PET studies and other research applications. nih.gov A fully automated system for the synthesis of 2-[¹¹C]thymidine can achieve a radiochemical yield of approximately 14% from [¹¹C]methane within a 45-50 minute timeframe. nih.gov

Radiochemical Quality Control for Research Investigations (e.g., Purity, Specific Activity)

Rigorous quality control is imperative to ensure the suitability of this compound for research investigations. The key parameters assessed are radiochemical purity and specific activity.

Radiochemical Purity: This parameter determines the percentage of the total radioactivity in the sample that is present in the desired chemical form of this compound. High radiochemical purity is crucial to ensure that the observed biological signal is from the intended radiotracer and not from radioactive impurities. For this compound, the radiochemical purity is typically expected to be high, with reported values often exceeding 99%. aacrjournals.org

Specific Activity: This is a measure of the amount of radioactivity per unit mass of the compound, usually expressed in gigabecquerels per micromole (GBq/μmol) or curies per micromole (Ci/μmol). High specific activity is important in tracer studies to minimize the mass of the injected compound and avoid pharmacological effects. The specific activity of this compound has been reported in the range of 29.6-51.8 GBq/μmol (0.8-1.4 Ci/μmol) at the end of synthesis. nih.gov

The following table summarizes typical production and quality control parameters for this compound synthesized via an automated process using [¹¹C]phosgene and [¹¹C]urea.

ParameterTypical ValueReference
Synthesis Time45-50 minutes (from [¹¹C]methane) nih.gov
Average Yield1.5-3.3 GBq (40-90 mCi) nih.gov
Radiochemical Yieldca. 14% (from [¹¹C]methane) nih.gov
Specific Activity (at EOS)29.6-51.8 GBq/μmol (0.8-1.4 Ci/μmol) nih.gov
Radiochemical Purity>99% aacrjournals.org

Advanced Tracer Kinetic Modeling and Quantitative Analysis in Biological Research

Sensitivity and Identifiability Analyses of Kinetic Model Parameters

To ensure the reliability of the kinetic models, sensitivity and identifiability analyses are performed. nih.govsnmjournals.org Sensitivity analysis assesses the model's ability to estimate each parameter based on its influence on the model-generated tissue curve. snmjournals.org Parameters that cause a significant change in the model's output when slightly altered are considered more likely to be estimated accurately. snmjournals.org

Parametric Imaging Techniques for Spatial Distribution of Kinetic Rates (e.g., Mixture Analysis)

Parametric imaging techniques are employed to visualize the spatial distribution of kinetic rates on a pixel-by-pixel basis. aacrjournals.orgnih.gov One such method is mixture analysis, which can be used to generate images of thymidine (B127349) flux. aacrjournals.orgnih.govsnmjournals.org This technique has been shown to significantly enhance the contrast of tumors compared to normal brain tissue. aacrjournals.orgnih.govsnmjournals.org

By comparing model estimates of thymidine transport versus thymidine flux, it is possible to distinguish between increased tracer uptake due to a disrupted blood-brain barrier and retention resulting from increased cellular proliferation. aacrjournals.orgnih.gov Parametric imaging, therefore, provides a more detailed and biologically relevant picture of tumor kinetics than standard uptake value (SUV) images alone. snmjournals.orgmedwinpublishers.com

Reproducibility and Variability Assessment of Kinetic Parameters in Research Studies

The reproducibility of 2-(C-11)Thymidine PET measurements is a key consideration for its use in longitudinal studies, such as monitoring treatment response. aacrjournals.org Studies in human subjects have been conducted to assess the intra- and inter-patient variability of kinetic parameters. researchgate.netaacrjournals.org

One study involving patients with advanced intra-abdominal malignancies who were scanned a week apart with no intervening therapy found that the variability in this compound PET data was greater between patients than within the same patient. researchgate.netaacrjournals.org This indicates that the technique is reproducible in humans. researchgate.netaacrjournals.org

ParameterInter-patient Variability (COV)Intra-patient Variability (COV)
SUVend38%8%
AUC0-1 hour32%2%
FRT47%9%
Data from a study on the reproducibility of 2-[11C]thymidine PET in humans. researchgate.netaacrjournals.org

There was a good correlation between the paired data for various parameters, further supporting the reproducibility of the method. researchgate.netaacrjournals.org The feasibility of repeat scanning with this compound PET in human malignancies suggests its potential for the rapid assessment of antiproliferative tumor agents. researchgate.net

Cellular and Subcellular Research into 2 C 11 Thymidine Metabolism and Integration

Investigation of Thymidine (B127349) Salvage Pathway Dynamics

The thymidine salvage pathway plays a crucial role in cellular proliferation by recycling thymidine for DNA synthesis. This pathway becomes particularly important in the context of inhibiting the de novo synthesis of thymidylate. Research has shown that when the de novo pathway is blocked, cells compensate by increasing their uptake of extracellular thymidine through the salvage pathway. researchgate.net This phenomenon, often referred to as a "flare" in thymidine salvage pathway activity, has been observed in various cancer cell lines. researchgate.net

The key enzyme in this pathway is thymidine kinase (TK), which phosphorylates thymidine to thymidine monophosphate (dTMP). biologynotesonline.com There are two main isoenzymes, the cytosolic thymidine kinase 1 (TK1) and the mitochondrial thymidine kinase 2 (TK2). uah.es The activity of the salvage pathway, and therefore the uptake of 2-[11C]Thymidine, is closely linked to the expression and activity of these kinases, particularly TK1 in proliferating cells. researchgate.netkuleuven.be

Studies utilizing 2-[11C]Thymidine with positron emission tomography (PET) have successfully measured the kinetics of thymidine salvage in vivo. researchgate.net For instance, in patients treated with thymidylate synthase inhibitors, an increased uptake of 2-[11C]Thymidine in tumors provides direct evidence of the inhibition of the de novo pathway and the subsequent activation of the salvage pathway. researchgate.net This demonstrates the dynamic interplay between these two pathways and the cellular response to metabolic stress.

Enzymatic Phosphorylation of 2-(C-11)Thymidine by Thymidine Kinases (TK1, TK2)

The initial and rate-limiting step in the cellular metabolism of 2-[11C]Thymidine is its phosphorylation to 2-[11C]thymidine monophosphate. This reaction is catalyzed by thymidine kinases (TKs). uah.es In mammalian cells, two primary isoforms of thymidine kinase exist: TK1 and TK2. kuleuven.be

Thymidine Kinase 1 (TK1):

Location: Primarily cytosolic. uah.es

Expression: Its expression is cell cycle-dependent, with significantly higher activity during the S phase, making it a key enzyme in proliferating cells. kuleuven.bewikipedia.org

Function: TK1 is the main enzyme responsible for phosphorylating thymidine and its analogs, including 2-[11C]Thymidine, for incorporation into nuclear DNA. kuleuven.bespandidos-publications.com Studies have shown a direct correlation between TK1 activity and the uptake of thymidine analogs in tumor cells. researchgate.netspandidos-publications.com

Thymidine Kinase 2 (TK2):

Location: Exclusively mitochondrial. kuleuven.be

Expression: TK2 is constitutively expressed throughout the cell cycle and is not dependent on the proliferative state of the cell. uah.eskuleuven.be

Function: It plays a crucial role in providing the necessary precursors for mitochondrial DNA (mtDNA) synthesis and repair. kuleuven.benih.gov While TK2 can phosphorylate thymidine, its primary role is in maintaining mtDNA integrity rather than supporting the high demands of nuclear DNA replication in rapidly dividing cells. kuleuven.be

The enzymatic efficiency of these kinases can be influenced by various factors. For instance, some antiviral nucleoside analogs are substrates for TK2, and their prolonged use can lead to mitochondrial toxicity due to competition with endogenous nucleosides. kuleuven.benih.gov The phosphorylation of 2-[11C]Thymidine is a critical determinant of its retention within the cell, as the resulting charged monophosphate is trapped intracellularly. escholarship.org This enzymatic trapping is the fundamental principle behind the use of 2-[11C]Thymidine as a probe for cellular proliferation.

Table 1: Comparison of Thymidine Kinase Isoforms

Feature Thymidine Kinase 1 (TK1) Thymidine Kinase 2 (TK2)
Cellular Location Cytosol Mitochondria
Expression Cell cycle-dependent (S phase) Constitutive
Primary Function Nuclear DNA synthesis Mitochondrial DNA synthesis and repair
Role in Proliferation Key enzyme in proliferating cells Maintenance of mtDNA

Mechanisms of this compound Incorporation into Deoxyribonucleic Acid (DNA)

The incorporation of 2-[11C]Thymidine into DNA is a multi-step process that reflects the rate of DNA synthesis and, consequently, cellular proliferation. thermofisher.com Once transported into the cell and phosphorylated by thymidine kinase, the resulting 2-[11C]thymidine monophosphate (2-[11C]dTMP) enters the nucleotide pool. wikipedia.org

The subsequent steps are as follows:

Phosphorylation to Diphosphate (B83284): 2-[11C]dTMP is further phosphorylated to 2-[11C]thymidine diphosphate (2-[11C]dTDP) by the enzyme thymidylate kinase. wikipedia.orgdrugbank.com

Phosphorylation to Triphosphate: 2-[11C]dTDP is then converted to 2-[11C]thymidine triphosphate (2-[11C]dTTP) by nucleoside diphosphate kinase. wikipedia.org

DNA Polymerization: Finally, 2-[11C]dTTP, along with the other deoxynucleoside triphosphates, serves as a substrate for DNA polymerase. wikipedia.org During DNA replication, DNA polymerase incorporates the 2-[11C]thymidine moiety into the newly synthesized DNA strand, pairing it with deoxyadenosine (B7792050) on the template strand. baseclick.eu

Influence of De Novo Thymidylate Synthesis Pathway Inhibition on this compound Kinetics

The de novo synthesis pathway is the primary source of thymidylate for DNA replication in many cells. This pathway involves the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase (TS). spandidos-publications.comdrugbank.com

Inhibition of TS, a common strategy in cancer chemotherapy, leads to a depletion of the intracellular dTMP pool. nih.govasm.org To compensate for this, cells upregulate the thymidine salvage pathway, increasing their uptake of extracellular thymidine. researchgate.net This metabolic shift has a direct and significant impact on the kinetics of 2-[11C]Thymidine.

Studies have demonstrated that treatment with TS inhibitors, such as pemetrexed (B1662193) or AG337, results in a marked increase in the uptake and retention of 2-[11C]Thymidine in tumor cells. researchgate.net This "flare" phenomenon is a direct consequence of the increased reliance on the salvage pathway to maintain the necessary supply of thymidine for DNA synthesis. researchgate.net The increased uptake is mediated by an increase in the activity of thymidine kinase 1 (TK1) and the mobilization of the equilibrative nucleoside transporter 1 (ENT1) to the cell membrane. researchgate.net

This interplay between the de novo and salvage pathways has been exploited in PET imaging studies. The enhanced uptake of 2-[11C]Thymidine following TS inhibition can serve as a pharmacodynamic biomarker, indicating that the drug has reached its target and is exerting its intended effect. researchgate.net This provides a non-invasive method to assess the early response to TS-targeting therapies.

Table 2: Effect of Thymidylate Synthase Inhibition on 2-[11C]Thymidine Uptake

Condition De Novo Pathway Salvage Pathway 2-[11C]Thymidine Uptake
Baseline Active Basal activity Moderate
TS Inhibition Blocked Upregulated Increased

Characterization of Labeled Metabolite Formation and Disposition

Following administration, 2-[11C]Thymidine undergoes rapid in vivo metabolism, leading to the formation of several labeled metabolites. nih.gov The characterization and quantification of these metabolites are crucial for the accurate interpretation of PET imaging data and for the kinetic modeling of thymidine incorporation into DNA. nih.govnih.gov

The primary labeled metabolite of 2-[11C]Thymidine is [11C]carbon dioxide ([11C]CO2). nih.govnih.gov The formation of [11C]CO2 occurs through the catabolism of the pyrimidine (B1678525) ring. Studies have shown that [11C]CO2 can account for a significant portion of the total radioactivity in the blood, reaching a plateau of approximately 65% within 11 minutes after injection. nih.gov

To address this, kinetic models have been developed that can differentiate the tissue uptake of intact 2-[11C]Thymidine from the contribution of its labeled metabolites. nih.gov These models typically require the measurement of the time-activity curves of the parent tracer and its major metabolites in arterial blood. aacrjournals.orgnih.gov By accounting for the disposition of these metabolites, it is possible to obtain a more accurate estimation of the flux of 2-[11C]Thymidine into DNA, which is the true measure of cellular proliferation. nih.govnih.gov

Table 3: Major Labeled Metabolites of 2-[11C]Thymidine

Metabolite Formation Pathway Significance in PET Imaging
[11C]Carbon Dioxide ([11C]CO2) Catabolism of the pyrimidine ring Major contributor to blood radioactivity, requires correction in kinetic models
[11C]Thymine Cleavage of the glycosidic bond Contributes to non-specific tissue uptake

Research on Thymidine Hypermodification Pathways

While the primary metabolic fate of thymidine is its incorporation into DNA, research has uncovered fascinating pathways of thymidine hypermodification, particularly in bacteriophages. pnas.orgnih.gov These hypermodifications involve the enzymatic attachment of various molecules, such as amino acids and polyamines, to the 5-methyl group of thymine (B56734). oup.com

These modifications are thought to protect the phage genome from the host's restriction endonuclease defense systems. pnas.org The biosynthesis of these hypermodified thymidines often begins with the formation of 5-hydroxymethyl-2'-deoxyuridine (B45661) (5-hmdU), which is then further modified post-replication. pnas.orgoup.com

Key findings in this area include:

The discovery of α-putrescinylthymidine and α-glutamylthymidine in the DNA of certain phages. pnas.org

The identification of novel hypermodifications such as 5-(2-aminoethoxy)methyluridine and 5-(2-aminoethyl)uridine in other phage species. pnas.org

The elucidation of the enzymatic pathways responsible for these modifications, which often involve a 5-hmdU kinase that phosphorylates 5-hmdU within the DNA as an intermediate step. oup.comebi.ac.uk

While these hypermodification pathways have been primarily studied in viruses, they reveal a previously unknown level of chemical diversity in DNA and the complex enzymatic machinery that can alter the structure of nucleic acids. nih.gov This research expands our understanding of nucleotide metabolism and the evolutionary strategies employed by viruses to overcome host defenses.

Preclinical in Vitro and in Vivo Research Applications

Studies in Animal Models for Proliferation Assessment

[¹¹C]Thymidine has been instrumental in the non-invasive assessment of cellular proliferation in various animal models using Positron Emission Tomography (PET). Its uptake is directly related to DNA synthesis, making it a valuable tool for visualizing and quantifying the rate of cell division. aacrjournals.org However, its practical application has been somewhat limited due to the short 20-minute half-life of Carbon-11 (B1219553) and its rapid in vivo degradation. iiarjournals.orgnih.govaacrjournals.orgnih.govsnmjournals.org These limitations have spurred the development of more stable analogs. nih.govsnmjournals.org

In preclinical cancer research, [¹¹C]Thymidine and its analogs have been extensively used to monitor tumor growth in xenograft models. For instance, studies have demonstrated the feasibility of using these tracers to visualize tumor proliferation in mice bearing various cancer cell lines, including rat glioma and human cervix adenocarcinoma. nih.govsnmjournals.org

One notable analog, 4′-[methyl-¹¹C]thiothymidine ([¹¹C]4DST), has shown high tumor uptake in rodent models with C6 glioma cell implants. nih.gov In these models, [¹¹C]4DST demonstrated superior tumor uptake (Standardized Uptake Value of 4.93) compared to other radiopharmaceuticals. nih.gov Furthermore, its tumor-to-muscle concentration ratio was high, indicating excellent contrast. nih.gov Another analog, [¹¹C]AZT, also clearly visualized C6 and HeLa tumors in mice. snmjournals.org

TracerAnimal ModelTumor TypeKey FindingsReference
[¹¹C]4DST Wistar RatsC6 GliomaHighest tumor uptake (SUV 4.93) among tested radiopharmaceuticals. High tumor-to-muscle ratio (12.7). nih.gov
[¹¹C]AZT MiceC6 Glioma, HeLaClear visualization of tumors. High tumor-to-bone marrow ratio. snmjournals.org
[¹¹C]Thymidine MiceSpontaneous LymphomaUptake correlated with proliferation rates, not just blood flow. nih.gov

The biodistribution of [¹¹C]Thymidine and its analogs provides critical information on proliferation rates in healthy tissues. In animal studies, high uptake is consistently observed in tissues with naturally high rates of cell division, such as the spleen, bone marrow, and small intestine. nih.govwjgnet.comnih.govnih.govsnmjournals.org Conversely, non-proliferating tissues like muscle and lungs show minimal uptake. wjgnet.comsnmjournals.org

Studies in mice have shown that organs with high proliferation rates retain the labeled thymidine (B127349) they initially take up, while tissues with low proliferation rates exhibit a washout of the tracer. nih.gov Kinetic analysis in mice has been used to assess the relative delivery of thymidine and its metabolites to various tissues, confirming differential uptake based on proliferative activity. nih.gov For example, [¹¹C]4DST showed high physiologic accumulation in the liver, kidney, and bone marrow of mice. snmjournals.org Similarly, another analog, [¹¹C]AZT, showed some uptake in the spleen, intestine, and bone marrow, although at lower levels than in tumors. nih.gov

Tissue/OrganTracerAnimal ModelUptake CharacteristicsReference
Spleen [¹¹C]4DSTMiceHigh uptake, indicating high proliferation. nih.gov
Bone Marrow [¹¹C]4DSTMiceGradual increase in radioactivity over time. nih.gov
Liver [¹¹C]4DSTMiceHigh initial uptake with gradual decline. nih.gov
Kidney [¹¹C]4DSTMiceHigh initial uptake with gradual decline. nih.gov
Intestine [¹¹C]AZTMiceLower uptake compared to tumors. nih.gov

[¹¹C]Thymidine and its analogs are particularly valuable for studying brain tumors, as the intact blood-brain barrier is impermeable to thymidine. nih.gov In the presence of a tumor, the barrier is often disrupted, allowing the tracer to enter and accumulate in the proliferating tumor cells, providing high-contrast images. nih.gov

In rat models with gliomas, [¹¹C]Thymidine PET has been used to quantify thymidine flux into DNA. nih.gov Studies comparing different tracers in glioma models have shown that while [¹¹C]4DST can detect these tumors, its uptake in the normal brain is higher than some other tracers, which can limit the detection of low-uptake tumors. wjgnet.comd-nb.info Nevertheless, the tumor-to-normal tissue ratio for [¹¹C]4DST has been found to be significant. wjgnet.com

Correlation with Ex Vivo Proliferation Markers

A crucial aspect of validating a proliferation imaging agent is to correlate its uptake with established ex vivo markers. The Ki-67 protein is a well-accepted marker of cell proliferation, and numerous studies have sought to link [¹¹C]Thymidine uptake with the Ki-67 labeling index.

In patients with gliomas, a weak but significant correlation was found between the uptake of [¹¹C]4DST and the Ki-67 index. wjgnet.comnih.gov Specifically, the metabolic tumor volume derived from [¹¹C]4DST PET showed the highest correlation with the Ki-67 index (r = 0.68). wjgnet.comnih.gov In non-small cell lung cancer, [¹¹C]4DST uptake showed a strong correlation with the Ki-67 index (r = 0.82), which was higher than that of another commonly used tracer, [¹⁸F]FDG. snmjournals.org Similarly, in patients with advanced intra-abdominal malignancies, the fractional retention of [¹¹C]Thymidine, a parameter derived from kinetic modeling, correlated significantly with the Ki-67 index (r = 0.58). nih.gov

Studies have also compared [¹¹C]Thymidine with [³H]Thymidine, the gold standard for in vitro proliferation assessment. researchgate.net The DNA-incorporated standardized uptake value of a [¹¹C]Thymidine analog was shown to be similar to that of a ¹⁴C-labeled version, indicating comparable in vivo behavior. nih.gov

TracerCancer TypeCorrelation with Ki-67 (r-value)Key FindingReference
[¹¹C]4DST Glioma0.68 (for MTV)Metabolic tumor volume showed the strongest correlation. wjgnet.comnih.gov
[¹¹C]4DST Non-Small Cell Lung Cancer0.82Higher correlation than [¹⁸F]FDG. snmjournals.org
[¹¹C]Thymidine Intra-abdominal Malignancies0.58 (for FRT)Fractional retention of the tracer correlated with proliferation. nih.gov

Research into Pharmacodynamic Response to Antiproliferative Agents

A significant application of [¹¹C]Thymidine PET is in the early assessment of treatment response to antiproliferative drugs. aacrjournals.orgsnmjournals.orgopenaccessjournals.comopenaccessjournals.com By measuring changes in tumor proliferation before and after therapy, researchers can gain insights into a drug's mechanism of action and efficacy.

For example, [¹¹C]Thymidine PET has been used to measure thymidylate synthase inhibition by the drug AG337. oup.com In patients treated with this agent, an increase in the fractional retention of [¹¹C]Thymidine was observed, consistent with the tumor cells taking up more exogenous thymidine due to the inhibition of endogenous synthesis. oup.com This change in tracer uptake correlated with drug exposure, demonstrating the utility of [¹¹C]Thymidine PET as a pharmacodynamic marker. oup.com The ability to non-invasively monitor such responses is a significant advantage over traditional methods that require repeated biopsies. nih.gov

Application in Reporter Gene Assays and Pathogen Imaging Research

More recently, the principles of thymidine uptake and trapping have been applied to reporter gene imaging. In this approach, a gene encoding an enzyme like thymidine kinase is introduced into cells. These cells can then be imaged with a radiolabeled substrate for that enzyme. While much of this work has focused on viral thymidine kinases, human-derived versions are also being explored to avoid immunogenicity. snmjournals.orgthno.org For instance, a modified human mitochondrial thymidine kinase type 2 has been developed as a reporter gene for PET imaging. snmjournals.org This allows for the non-invasive tracking of gene-modified cells in vivo.

The rapid incorporation of thymidine into DNA also makes it a potential tool for imaging the proliferation of pathogens, such as bacteria, although this remains a developing area of research.

Comparative Research of 2 C 11 Thymidine with Other Radiotracers

Comparative Analysis with Fluorine-18 (B77423) Labeled Thymidine (B127349) Analogs (e.g., [F-18]FLT, [F-18]FMAU)

A significant challenge with 2-(C-11)Thymidine is its rapid breakdown in the body and the short 20-minute half-life of Carbon-11 (B1219553), which can complicate imaging and data analysis. snmjournals.orgsnmjournals.org This has spurred the development of thymidine analogs labeled with Fluorine-18, which has a longer half-life of nearly 110 minutes. snmjournals.org The most prominent among these are 3'-deoxy-3'-[F-18]fluorothymidine ([F-18]FLT) and 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)thymine ([F-18]FMAU). researchgate.net

[F-18]FLT (3'-deoxy-3'-[F-18]fluorothymidine):

[F-18]FLT is a widely studied thymidine analog. snmjournals.org Unlike thymidine, which is incorporated into DNA, [F-18]FLT is trapped inside the cell after being phosphorylated by the enzyme thymidine kinase-1 (TK-1). nih.govcancer.gov This mechanism is analogous to how [F-18]FDG works for imaging glucose metabolism. snmjournals.org While this provides a measure of TK-1 activity, a key enzyme in the DNA synthesis pathway, it does not represent the complete process of DNA incorporation. snmjournals.orgresearchgate.net

Studies have shown that while both this compound and [F-18]FLT are markers of proliferation, they can provide different information. For instance, in some cases, [F-18]FLT has shown a better correlation with the proliferation marker Ki-67 than kinetic measurements of this compound retention. snmjournals.org However, the uptake of [F-18]FLT can be influenced by the expression levels of TK-1, which can vary. nih.gov

[F-18]FMAU (1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)thymine):

[F-18]FMAU is another fluorine-18 labeled thymidine analog that, unlike [F-18]FLT, is incorporated into DNA. snmjournals.orgsnmjournals.org This property makes it a more direct tracer of DNA synthesis, similar to this compound. snmjournals.orgnih.gov A key advantage of [F-18]FMAU is its resistance to degradation in the body, with studies showing that over 95% of the tracer remains intact at the end of imaging studies. snmjournals.org This resistance to catabolism, combined with the longer half-life of F-18, offers a potential advantage over this compound. snmjournals.orgcancer.gov

Research in animal models has demonstrated that [F-18]FMAU is selectively retained in the DNA of proliferating tissues like bone marrow and the small intestine. snmjournals.org This suggests that [F-18]FMAU could be a valuable alternative to this compound for imaging DNA synthesis in both normal and cancerous tissues. snmjournals.orgnih.gov

Table 1: Comparative Features of this compound, [F-18]FLT, and [F-18]FMAU

Feature This compound [F-18]FLT [F-18]FMAU
Radionuclide Carbon-11 Fluorine-18 Fluorine-18
Half-life ~20 minutes snmjournals.org ~110 minutes snmjournals.org ~110 minutes
Biological Process DNA Incorporation escholarship.org TK-1 Activity (Trapping) nih.gov DNA Incorporation snmjournals.org
In Vivo Stability Rapidly Metabolized snmjournals.orgsnmjournals.org Resistant to Degradation snmjournals.org Resistant to Degradation snmjournals.org
Clinical Use Limited by short half-life and metabolism snmjournals.org Widely studied, promising results aacrjournals.org Investigational, potential alternative snmjournals.org

Comparison with Other Carbon-11 Labeled Tracers (e.g., [C-11]4DST, [C-11]Methionine)

Beyond thymidine analogs, other carbon-11 labeled tracers are used to assess different aspects of tumor biology.

[C-11]4DST (4'-[methyl-C-11]thiothymidine):

[C-11]4DST is a thymidine analog where the 4'-oxo group is replaced by sulfur. snmjournals.org Similar to this compound, it is incorporated into DNA, making it a direct marker of cell proliferation. researchgate.netsnmjournals.org A significant advantage of [C-11]4DST is its resistance to degradation by the enzyme thymidine phosphorylase. researchgate.netsnmjournals.org

In comparative studies, [C-11]4DST has shown promise. For instance, in non-small cell lung cancer, [C-11]4DST PET/CT demonstrated a strong correlation with the proliferation marker Ki-67. nih.gov In studies of multiple myeloma, both [C-11]4DST and [C-11]Methionine were found to be potentially more sensitive than [F-18]FDG in detecting active lesions, particularly in the early stages of the disease. frontiersin.orgnih.gov However, a direct comparison in brain gliomas showed that while [C-11]4DST uptake correlated with the Ki-67 index, it had a higher background uptake in the normal brain compared to [F-18]FLT, which could limit its ability to detect tumors with low tracer uptake. nih.gov

[C-11]Methionine:

[C-11]Methionine is an amino acid tracer used to measure protein synthesis and cellular proliferation. nih.govketteringhealth.org Its uptake is increased in tumor cells due to their high metabolic rate and need for amino acids. mdpi.com A key advantage of [C-11]Methionine is its low uptake in normal brain tissue, which provides high contrast for detecting brain tumors. nih.govfrontiersin.org

In comparative studies with [F-18]FLT for brain tumor imaging, [C-11]Methionine showed higher sensitivity, especially for low-grade astrocytomas. nih.gov However, in some instances, tumor regions were detected by only one of the tracers, suggesting they provide different biological information. nih.gov For multiple myeloma, [C-11]Methionine and [C-11]4DST showed similar diagnostic ability, with both being potentially more sensitive than [F-18]FDG. frontiersin.org

Table 2: Comparison of this compound with Other C-11 Labeled Tracers

Feature This compound [C-11]4DST [C-11]Methionine
Tracer Type Nucleoside Analog Nucleoside Analog Amino Acid
Biological Process DNA Synthesis escholarship.org DNA Synthesis researchgate.net Amino Acid Transport/Protein Synthesis nih.gov
Primary Application Proliferation Imaging aacrjournals.org Proliferation Imaging nih.govfrontiersin.org Tumor Metabolism/Proliferation Imaging nih.govnih.gov
Key Advantage Direct measure of DNA synthesis escholarship.org Resistant to degradation, high correlation with Ki-67 researchgate.netnih.gov Low uptake in normal brain, high tumor-to-background contrast nih.govfrontiersin.org
Limitation Rapid metabolism, short half-life snmjournals.orgsnmjournals.org Higher background in brain than [F-18]FLT nih.gov Requires on-site cyclotron appliedradiology.com

Elucidation of Differential Biological Information Provided by Various Tracers

The choice of radiotracer in PET imaging is critical as different tracers provide insights into distinct biological pathways, offering complementary information for cancer diagnosis and management.

This compound and its analogs that are incorporated into DNA, such as [C-11]4DST and [F-18]FMAU, provide a direct assessment of the S-phase of the cell cycle, where DNA replication occurs. nih.govnih.gov This makes them specific markers of cellular proliferation. nih.gov

In contrast, [F-18]FLT measures the activity of thymidine kinase-1, an enzyme that is upregulated in proliferating cells. nih.gov While its uptake is a surrogate marker for proliferation, it does not directly measure DNA incorporation. snmjournals.orgsnmjournals.org This distinction is important, as some therapies might affect DNA synthesis without immediately altering TK-1 activity. snmjournals.org

[C-11]Methionine, on the other hand, reflects amino acid transport and protein synthesis, which are also elevated in rapidly dividing cancer cells. nih.gov Its utility in brain tumor imaging is particularly noteworthy due to the low amino acid metabolism in healthy brain tissue. nih.govfrontiersin.org

The differential uptake patterns of these tracers can provide a more comprehensive understanding of a tumor's biology. For example, a tumor might show high uptake of [C-11]Methionine, indicating high metabolic activity, but lower uptake of a thymidine-based tracer, suggesting a slower proliferation rate. In about half of the cases in one study, this compound scans provided qualitatively different information than both FDG PET and MRI scans. nih.gov This highlights the unique information that each tracer can provide.

Methodological Challenges and Future Directions in 2 C 11 Thymidine Research

Impact of Carbon-11 (B1219553) Short Half-Life on Research Protocol Design

The short half-life of carbon-11 (approximately 20.4 minutes) presents a significant logistical challenge in the design of research protocols involving 2-[11C]Thymidine. researchgate.netfrontiersin.org This rapid decay necessitates an on-site cyclotron for the production of the [11C]CO2 or [11C]CH4 precursors, which are then used in the rapid synthesis of the final radiotracer. frontiersin.org The entire process, from production to administration and imaging, must be meticulously planned and executed within a very narrow time frame.

This time constraint impacts several aspects of research:

Synthesis and Quality Control: The chemical synthesis of 2-[11C]Thymidine and subsequent quality control measures must be performed swiftly to ensure a sufficient radioactive dose is available for injection. frontiersin.org

Patient Scheduling and Imaging Protocols: PET scans must be initiated promptly after tracer administration. This requires precise coordination between the radiochemistry team, the imaging facility, and the patient.

Multi-tracer Studies: The short half-life makes it challenging but feasible to conduct studies with multiple tracers in a single session, as the radioactivity from 2-[11C]Thymidine decays quickly, allowing for the subsequent administration of another tracer without significant background interference. snmjournals.org

The practical limitations imposed by the 20-minute half-life have been a driving force in the search for alternative thymidine (B127349) analogs labeled with longer-lived isotopes. snmjournals.orgresearchgate.net

Challenges Posed by In Vivo Catabolism and Metabolite Correction

A major challenge in quantifying cellular proliferation with 2-[11C]Thymidine is its rapid catabolism in the body. nih.govwjgnet.com Following administration, 2-[11C]Thymidine is quickly broken down, primarily into [11C]CO2. nih.govnih.gov This principal labeled metabolite can confound the PET signal, as it is also taken up by tissues, making it difficult to distinguish the signal from thymidine incorporation into DNA from the background noise of its metabolites. nih.govsnmjournals.org

To address this, sophisticated kinetic models have been developed to correct for the presence of these radiolabeled metabolites. snmjournals.orgnih.gov These models typically require:

Arterial Blood Sampling: Frequent arterial blood samples are necessary to measure the time-activity curves of the parent tracer and its metabolites. nih.gov

Metabolite Analysis: Techniques like high-performance liquid chromatography (HPLC) are used to separate and quantify the different radioactive species in the blood. nih.gov

Dual-Scan Approaches: Some protocols utilize a supplementary scan with a tracer like [11C]CO2 to independently measure the tissue's response to the metabolite, allowing for a more accurate correction of the 2-[11C]Thymidine data. snmjournals.org

Studies have shown that [11C]CO2 can reach a plateau of about 65% of the total blood activity within 11 minutes of injection, and the half-life of 2-[11C]Thymidine degradation to other metabolites is approximately 2.9 minutes. nih.gov While essential, the complexity of these correction methods can limit the widespread clinical application of 2-[11C]Thymidine imaging. researchgate.net

Refinement of Research Techniques for Heterogeneous Biological Systems

Biological systems, particularly tumors, are inherently heterogeneous. This variability in cellular proliferation, blood flow, and tissue structure poses a significant challenge for accurately interpreting 2-[11C]Thymidine PET data. nih.gov A single tumor can contain regions with vastly different rates of cell division, and the delivery of the tracer to these regions can be inconsistent.

To address this, research techniques are being refined to better account for this heterogeneity:

Pixel-by-pixel Parametric Imaging: This method applies kinetic models to each pixel of the PET image, generating parametric maps that visualize the spatial distribution of thymidine incorporation. This can enhance the contrast between the tumor and normal tissue. nih.gov

Comparison with other Imaging Modalities: Correlating 2-[11C]Thymidine PET data with anatomical imaging from MRI can provide a more comprehensive understanding of tumor biology. nih.gov

Stochastic Modeling: The use of stochastic models is gaining traction as a way to capture the inherent randomness and variability within biological systems at the cellular level, offering a more realistic representation than traditional deterministic models. duke.edu

Further research is needed to validate these approaches and to better understand how tumor heterogeneity affects the quantitative accuracy of 2-[11C]Thymidine PET. nih.gov

Potential for Integration with Multi-Modality Imaging Platforms in Research

The integration of 2-[11C]Thymidine PET with other imaging modalities offers a powerful approach to gain a more complete picture of tumor biology. snmjournals.org By combining the functional information from PET with anatomical details from CT or MRI, researchers can better delineate tumor boundaries and correlate proliferation rates with specific structural features.

Multi-agent PET studies have demonstrated the feasibility of using multiple tracers in a single imaging session to probe different aspects of tumor biology simultaneously. snmjournals.org For example, a study could involve:

15O-water for blood flow.

2-[11C]Thymidine for cellular proliferation.

18F-fluoromisonidazole (FMISO) for hypoxia.

11C-verapamil for P-glycoprotein activity. snmjournals.org

Such multi-tracer protocols can reveal the unique biological profile of an individual's tumor, potentially guiding personalized treatment strategies. snmjournals.org

Hybrid imaging systems, such as PET/CT and PET/MRI, are becoming increasingly common and are well-suited for these integrated research approaches. ersnet.org The ability to acquire co-registered images from different modalities in a single session improves the accuracy of data fusion and interpretation. snmjournals.orgthno.org

Development of Novel 2-(C-11)Thymidine Analogs for Specific Research Questions

To overcome some of the limitations of 2-[11C]Thymidine, particularly its rapid catabolism, researchers are actively developing novel thymidine analogs. mdpi.commdpi.com The goal is to create tracers that are more resistant to degradation while still being selectively taken up and trapped in proliferating cells.

Several strategies are being explored in the development of these new analogs:

Modification of the Sugar Moiety: Introducing modifications to the sugar part of the thymidine molecule can make it resistant to cleavage by the enzyme thymidine phosphorylase. snmjournals.org

Labeling with Different Isotopes: While this article focuses on Carbon-11, it is worth noting that analogs are being developed with other isotopes like Fluorine-18 (B77423), which has a longer half-life (approximately 110 minutes) and does not require an on-site cyclotron. researchgate.netmdpi.commdpi.com

Targeting Specific Kinases: Some novel analogs are designed to be specific substrates for thymidine kinase 1 (TK1), an enzyme that is upregulated in proliferating cells, thereby increasing the specificity of the tracer for cancer cells. mdpi.com

Examples of novel thymidine analogs that have been developed and studied include:

4′-[methyl-11C]thiothymidine ([11C]4DST): This analog is resistant to degradation and has shown promise in imaging DNA synthesis. wjgnet.com

[11C]zidovudine ([11C]AZT): This analog has been shown to clearly visualize tumors in preclinical models. nih.gov

The development of these and other novel analogs holds the potential to provide more robust and specific tools for imaging cellular proliferation with PET, addressing many of the challenges associated with 2-[11C]Thymidine.

Table of Research Findings for this compound and its Analogs

Tracer Key Finding Reference
2-[11C]Thymidine Rapid in vivo catabolism necessitates metabolite correction using kinetic models. nih.govnih.gov
2-[11C]Thymidine The short half-life of Carbon-11 (20.4 min) requires on-site cyclotron and rapid synthesis. researchgate.netfrontiersin.org
2-[11C]Thymidine Dual-scan approach with [11C]CO2 can improve accuracy of metabolite correction. snmjournals.org
[11C]4DST This analog is resistant to degradation by thymidine phosphorylase. wjgnet.com
[11C]AZT Showed clear tumor visualization in preclinical mouse models. nih.gov

Q & A

Basic: What experimental protocols are recommended for synthesizing 2-(C-11)Thymidine with high radiochemical purity?

Methodological Answer:
Synthesis typically involves nucleophilic substitution using [11C]CO2 or [11C]CH3I as precursors. Key steps include:

Precursor Preparation : Optimize [11C]CO2 production via proton irradiation of nitrogen gas with trace oxygen .

Radiolabeling : React [11C]CO2 with 5-nitrothymidine in the presence of a palladium catalyst under controlled temperature (70–90°C) .

Purification : Use reverse-phase HPLC with a C18 column (mobile phase: 10% ethanol/water) to isolate this compound. Validate purity via radio-TLC (>95% radiochemical purity required for in vivo studies) .

Quality Control : Test for residual solvents (e.g., acetonitrile) using GC-MS and ensure sterility via membrane filtration .

Advanced: How can researchers resolve discrepancies in tumor uptake data from this compound PET imaging across different cancer models?

Methodological Answer:
Discrepancies may arise due to variations in thymidine kinase-1 (TK1) expression or tumor perfusion. Address these by:

Kinetic Modeling : Apply a three-compartment model to differentiate tracer delivery (K1), phosphorylation (k3), and retention . Compare k3 values across models to isolate enzymatic activity differences.

Cross-Validation : Co-register PET data with immunohistochemistry (IHC) for TK1 expression to confirm biological relevance .

Perfusion Correction : Use [15O]H2O PET to measure blood flow and normalize this compound uptake to account for vascular heterogeneity .

Statistical Analysis : Employ mixed-effects models to distinguish inter-subject variability from methodological noise .

Basic: What are the best practices for designing a clinical trial using this compound to assess tumor proliferation?

Methodological Answer:

Participant Selection : Include strict inclusion criteria (e.g., biopsy-confirmed malignancies, no recent chemotherapy) to minimize confounding variables .

Dosimetry : Calculate tracer doses based on body weight (≤740 MBq for adults) and adhere to ALARA principles for radiation safety .

Imaging Protocol : Standardize PET scan timing (e.g., 30–60 minutes post-injection) and use consistent reconstruction algorithms (e.g., OSEM with attenuation correction) .

Data Reproducibility : Include a test-retest cohort (n≥5) to evaluate intra-subject variability .

Advanced: How should researchers address conflicting literature on this compound’s specificity for proliferating cells?

Methodological Answer:

Meta-Analysis : Systematically review studies using PRISMA guidelines, focusing on methodologies (e.g., tracer synthesis, cell cycle synchronization protocols) .

In Vitro Validation : Perform head-to-head comparisons with [3H]-thymidine uptake assays in synchronized cell cultures to confirm specificity .

Tracer Metabolism Studies : Use LC-MS to quantify this compound metabolites in plasma and tumor tissues, as non-specific metabolites (e.g., 11C-CO2) may skew results .

Pathway Inhibition : Administer TK1 inhibitors (e.g., azidothymidine) in animal models to isolate tracer phosphorylation pathways .

Basic: What strategies ensure rigorous literature reviews for studies involving this compound?

Methodological Answer:

Source Prioritization : Use primary sources (e.g., peer-reviewed journals like Cancer Research) over secondary summaries. Avoid non-peer-reviewed platforms .

Database Searches : Query PubMed/MEDLINE with MeSH terms (“Thymidine/analogs & derivatives,” “Carbon Radioisotopes/diagnostic use”) .

Critical Appraisal : Assess studies for radiochemical purity (>90%), sample size justification, and statistical methods (e.g., Bonferroni correction for multiple comparisons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.